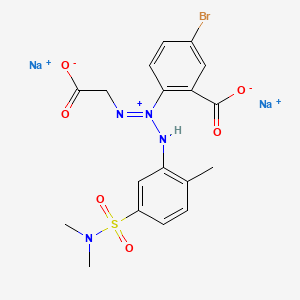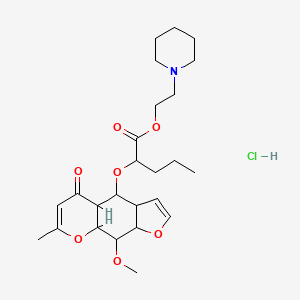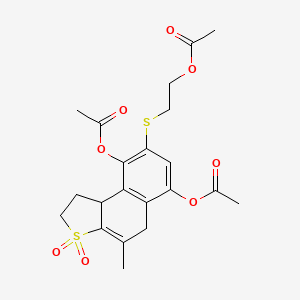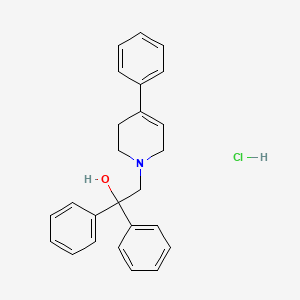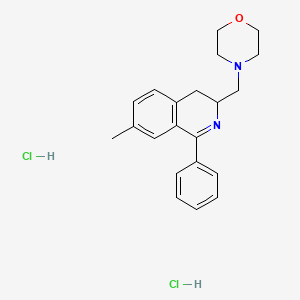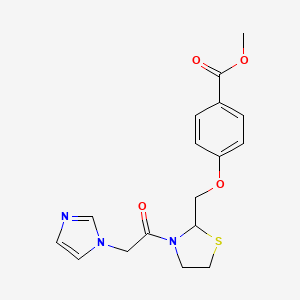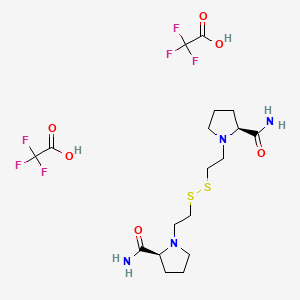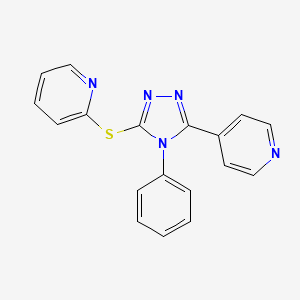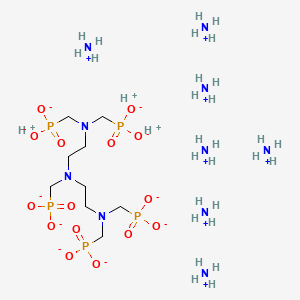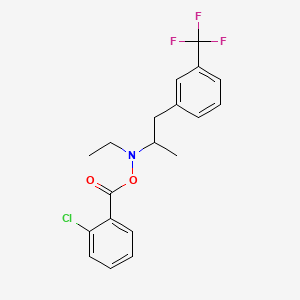
N-((2-Chlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-clorobenzoil)oxi)-N-etil-alfa-metil-3-(trifluorometil)bencenoetanamina es un compuesto orgánico complejo que se caracteriza por la presencia de grupos clorobenzoil, etil, metil y trifluorometil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-((2-clorobenzoil)oxi)-N-etil-alfa-metil-3-(trifluorometil)bencenoetanamina generalmente implica varios pasos, comenzando con la preparación de los compuestos intermedios. El proceso suele incluir:
Formación del intermedio clorobenzoil: Este paso implica la reacción del ácido 2-clorobenzoico con reactivos adecuados para formar el cloruro de clorobenzoil.
Introducción de los grupos etil y metil: Los grupos etil y metil se introducen a través de reacciones de alquilación utilizando agentes alquilantes apropiados.
Adición del grupo trifluorometil: El grupo trifluorometil se introduce generalmente utilizando agentes trifluorometilantes en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir:
Reactores de flujo discontinuo o continuo: Estos reactores se utilizan para controlar las condiciones de reacción con precisión.
Pasos de purificación: Se emplean técnicas como la recristalización, la destilación y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-((2-clorobenzoil)oxi)-N-etil-alfa-metil-3-(trifluorometil)bencenoetanamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para producir formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Reactivos de sustitución: Halogenos, nucleófilos como aminas o alcoholes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-((2-clorobenzoil)oxi)-N-etil-alfa-metil-3-(trifluorometil)bencenoetanamina tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluida su función como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-((2-clorobenzoil)oxi)-N-etil-alfa-metil-3-(trifluorometil)bencenoetanamina implica su interacción con los objetivos moleculares y las vías. El compuesto puede ejercer sus efectos mediante:
Unión a receptores o enzimas específicos: Esta interacción puede modular la actividad de estas proteínas, lo que lleva a varios efectos biológicos.
Influencia en las vías celulares: El compuesto puede afectar las vías de señalización, la expresión genética o los procesos metabólicos dentro de las células.
Comparación Con Compuestos Similares
Compuestos similares
N-(2-clorobenzoil)-N'-(3-(trifluorometil)fenil)urea: Comparte características estructurales similares, pero difiere en la presencia de un grupo urea.
N'-[(2-clorobenzoil)oxi]-2-metil-5-(trifluorometil)-1,3-oxazol-4-carboximida: Contiene un anillo de oxazol y un grupo carboximida.
Unicidad
N-((2-clorobenzoil)oxi)-N-etil-alfa-metil-3-(trifluorometil)bencenoetanamina es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo trifluorometil, en particular, mejora su estabilidad y lipofilia, haciéndolo valioso para diversas aplicaciones.
Propiedades
Número CAS |
94593-32-5 |
|---|---|
Fórmula molecular |
C19H19ClF3NO2 |
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2-chlorobenzoate |
InChI |
InChI=1S/C19H19ClF3NO2/c1-3-24(26-18(25)16-9-4-5-10-17(16)20)13(2)11-14-7-6-8-15(12-14)19(21,22)23/h4-10,12-13H,3,11H2,1-2H3 |
Clave InChI |
NAMXCXWWXANXNW-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


